![molecular formula C9H8Cl2O2 B2699297 3,5-Dichloro-4-ethoxybenzaldehyde CAS No. 43171-37-5](/img/structure/B2699297.png)
3,5-Dichloro-4-ethoxybenzaldehyde
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Description
3,5-Dichloro-4-ethoxybenzaldehyde is a chemical compound with the molecular formula C9H8Cl2O2 . It is a derivative of benzaldehyde, which is a simple aromatic aldehyde .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-4-ethoxybenzaldehyde consists of a benzene ring substituted with two chlorine atoms, an ethoxy group, and an aldehyde group . The exact 3D structure can be viewed using specific software .Scientific Research Applications
Synthesis and Chemical Analysis
- Research into the synthesis of novel compounds often involves derivatives of benzaldehydes, indicating the potential utility of 3,5-Dichloro-4-ethoxybenzaldehyde in similar applications. For example, derivatives of 4-hydroxybenzaldehyde have been utilized in the synthesis of Schiff base macrocyclic complexes, indicating a potential role in creating complex organic structures that could have various applications ranging from catalysis to material science (Huiyong Chen et al., 2014).
- Analytical chemistry methods developed for chlorinated benzaldehydes, including gas-liquid chromatographic analyses, may be applicable for analyzing the structural and chemical properties of 3,5-Dichloro-4-ethoxybenzaldehyde and its derivatives (I. Korhonen et al., 1984).
Material Science and Catalysis
- In the field of material science , studies involving the synthesis of liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units highlight the potential of structurally related benzaldehydes in developing new materials with specific properties such as thermal stability and fire retardancy (Z. Jamain et al., 2020).
- Catalysis research also benefits from the use of benzaldehyde derivatives. For instance, the encapsulation of molybdenum(VI) complexes with ligands derived from hydroxybenzaldehydes in zeolites has shown to be an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons, suggesting similar potential applications for 3,5-Dichloro-4-ethoxybenzaldehyde in catalytic processes (M. Ghorbanloo & Ali Maleki Alamooti, 2017).
properties
IUPAC Name |
3,5-dichloro-4-ethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREIHDZMWHOPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-ethoxybenzaldehyde |
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